Cas no 2173129-20-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate is a synthetic organic compound featuring a phthalimide core linked to a 3,4-dimethoxyphenylbutanoate moiety. This structure imparts potential reactivity in coupling or derivatization reactions, making it useful in pharmaceutical and materials chemistry research. The presence of dimethoxy groups enhances solubility in organic solvents, facilitating purification and handling. Its ester linkage offers stability while allowing selective hydrolysis under controlled conditions. The compound may serve as an intermediate in the synthesis of bioactive molecules or functional materials, benefiting from its modular design and compatibility with further functionalization. Careful handling is advised due to potential sensitivity to moisture or strong acids/bases.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate structure
2173129-20-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate
CAS No:2173129-20-7
MF:C20H19NO6
MW:369.367965936661
CID:5689630
PubChem ID:165974783
Update Time:2025-08-04

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6520734
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate
    • 2173129-20-7
    • Inchi: 1S/C20H19NO6/c1-25-16-11-10-13(12-17(16)26-2)6-5-9-18(22)27-21-19(23)14-7-3-4-8-15(14)20(21)24/h3-4,7-8,10-12H,5-6,9H2,1-2H3
    • InChI Key: KIZVURKNBHWKTP-UHFFFAOYSA-N
    • SMILES: O(C(CCCC1C=CC(=C(C=1)OC)OC)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 369.12123733g/mol
  • Monoisotopic Mass: 369.12123733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 82.1Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6520734-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate
2173129-20-7
1g
$0.0 2023-05-23

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate

Compound CAS No 2173129-20-7: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate

The compound with CAS No 2173129-20-7, known as 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of isoindole derivatives, which have garnered considerable attention in recent years due to their unique structural properties and versatile functionalities. The molecule's structure is characterized by a dioxo isoindole ring system and a 4-(3,4-dimethoxyphenyl)butanoate substituent, making it a valuable compound in the fields of organic synthesis and materials science.

Recent studies have highlighted the importance of isoindole derivatives in drug discovery and development. The dioxo isoindole moiety is known for its ability to form stable hydrogen bonds and participate in π-interactions, which are critical for molecular recognition and bioavailability. The 4-(3,4-dimethoxyphenyl)butanoate group further enhances the compound's versatility by introducing additional functional groups that can be tailored for specific applications. These features make this compound a promising candidate for use in pharmaceuticals, agrochemicals, and advanced materials.

In terms of synthesis, the compound can be prepared through a multi-step process involving coupling reactions and oxidation steps. Researchers have optimized these methods to achieve high yields and purity levels. For instance, the use of palladium-catalyzed cross-coupling reactions has been shown to significantly improve the efficiency of synthesizing isoindole derivatives. The incorporation of the dimethoxyphenyl group into the molecule has also been studied extensively, with findings indicating that this substitution pattern enhances both the stability and reactivity of the compound.

The application of this compound extends beyond traditional chemical synthesis. Recent advancements in nanotechnology have explored the use of isoindole derivatives as building blocks for constructing supramolecular assemblies. The dioxo isoindole ring's ability to act as a π-platform for assembling larger structures has been leveraged in creating novel materials with unique optical and electronic properties. Additionally, the butanoate group provides flexibility in these assemblies, enabling fine-tuning of their physical characteristics.

From a biological standpoint, this compound has shown potential as a modulator of cellular processes. Studies have demonstrated that isoindole derivatives can interact with key proteins involved in signal transduction pathways. The presence of the dimethoxyphenyl group further enhances these interactions by providing additional binding sites. This makes the compound a valuable tool in pharmacological research aimed at developing new therapeutic agents.

In conclusion, CAS No 2173129-20-7 represents a cutting-edge organic molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for advancing research in drug discovery, materials science, and nanotechnology. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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